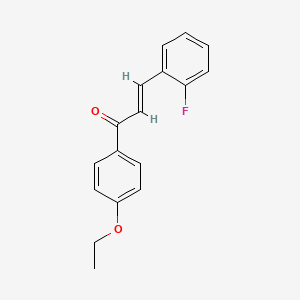
3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidinone class This compound is characterized by the presence of a pyrimidine ring substituted with a 2-chlorobenzyl group at the 3-position and a 4-ethoxyphenyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzyl and phenyl derivatives.
Formation of Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction involving the condensation of a urea derivative with a β-diketone.
Substitution Reactions: The 2-chlorobenzyl and 4-ethoxyphenyl groups are introduced through nucleophilic substitution reactions.
Reaction Conditions: These reactions are typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. Catalysts such as acids or bases may be used to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes may be employed.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing various cellular signaling pathways.
類似化合物との比較
Similar Compounds
3-(2-chlorobenzyl)-6-phenylpyrimidin-4(3H)-one: Lacks the ethoxy group on the phenyl ring.
3-(2-chlorobenzyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one: Contains a methoxy group instead of an ethoxy group.
3-(2-chlorobenzyl)-6-(4-hydroxyphenyl)pyrimidin-4(3H)-one: Contains a hydroxy group instead of an ethoxy group.
Uniqueness
The presence of the 4-ethoxyphenyl group in 3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.
特性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-(4-ethoxyphenyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-24-16-9-7-14(8-10-16)18-11-19(23)22(13-21-18)12-15-5-3-4-6-17(15)20/h3-11,13H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNKUUGMWCNLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(Dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1H-1,2,3-benzotriazole](/img/structure/B2826365.png)
![1-(4-ethoxybenzenesulfonyl)-4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B2826366.png)

![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2826368.png)





![3-(4-chlorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2826381.png)
